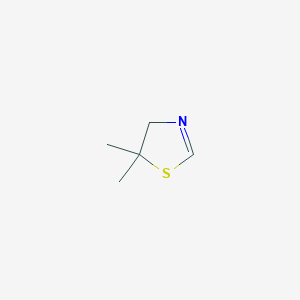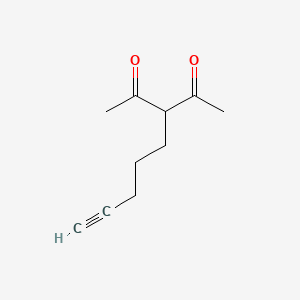
3-(Pent-4-yn-1-yl)pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pent-4-yn-1-yl)pentane-2,4-dione is an organic compound that belongs to the class of alkynes and diketones It is characterized by the presence of a triple bond between carbon atoms and two ketone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pent-4-yn-1-yl)pentane-2,4-dione can be achieved through several methods. One common approach involves the reaction of 4-pentyn-1-ol with 2,4-pentanedione in the presence of a base such as sodium carbonate. The reaction is typically carried out in a solvent like acetone under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pent-4-yn-1-yl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
3-(Pent-4-yn-1-yl)pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a precursor for advanced materials.
Wirkmechanismus
The mechanism of action of 3-(Pent-4-yn-1-yl)pentane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target. For example, it may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Prop-2-yn-1-yl)pentane-2,4-dione: Similar structure but with a shorter alkyne chain.
4-Pentyn-1-ol: Contains a hydroxyl group instead of ketone groups.
2,4-Pentanedione: Lacks the alkyne chain and is a simpler diketone.
Uniqueness
3-(Pent-4-yn-1-yl)pentane-2,4-dione is unique due to its combination of an alkyne chain and diketone structure. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
88459-71-6 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
3-pent-4-ynylpentane-2,4-dione |
InChI |
InChI=1S/C10H14O2/c1-4-5-6-7-10(8(2)11)9(3)12/h1,10H,5-7H2,2-3H3 |
InChI-Schlüssel |
YWZGMENFGHQCFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(CCCC#C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



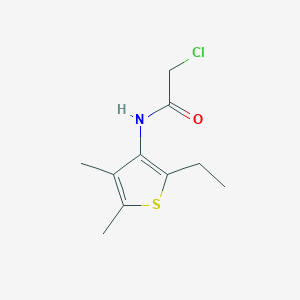
![2-{4-[(E)-Phenyldiazenyl]anilino}-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14393485.png)
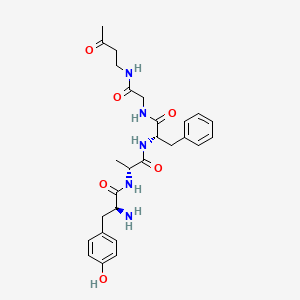


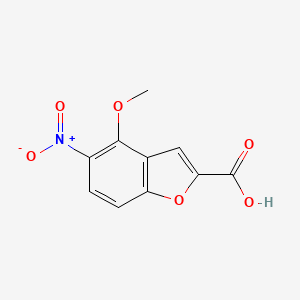
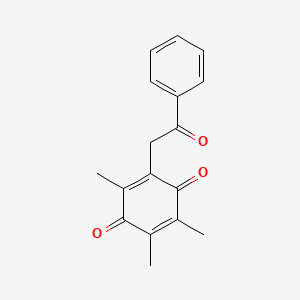
![N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14393532.png)
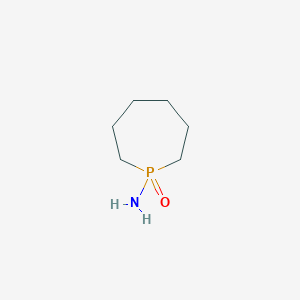
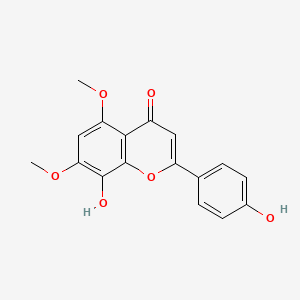
![N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}butan-1-amine](/img/structure/B14393578.png)
![3-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14393580.png)
